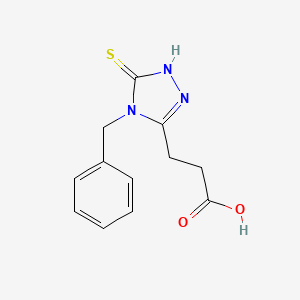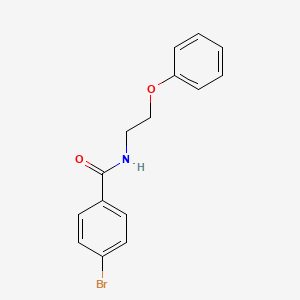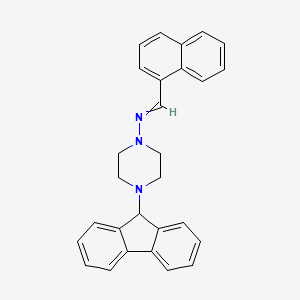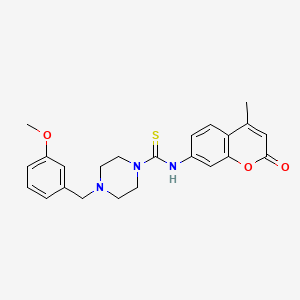![molecular formula C16H13BrFNO B4852459 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one](/img/structure/B4852459.png)
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Overview
Description
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one, also known as BF4, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of chalcone, which is a natural compound found in many plants. BF4 has been synthesized in the laboratory using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of histone deacetylases, which are proteins involved in the regulation of gene expression. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. In vivo studies have shown that this compound has anti-inflammatory properties and can reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the dosage and concentration of this compound used in lab experiments to ensure its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one, including the development of new synthetic methods for this compound, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to determine the optimal dosage and concentration of this compound for its various applications and to evaluate its safety and efficacy in vivo. Overall, this compound has great potential for the development of new drugs, materials, and technologies, and further research in this area is warranted.
Scientific Research Applications
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various natural products and pharmaceuticals.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c17-14-5-3-13(4-6-14)16(20)9-10-19-11-12-1-7-15(18)8-2-12/h1-10,19H,11H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTWDIPWXARMFG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=CC(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN/C=C/C(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4852380.png)
![1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4852400.png)
![3-chloro-N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]propanamide](/img/structure/B4852405.png)



![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852424.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4852431.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4852443.png)
![N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea](/img/structure/B4852447.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)]](/img/structure/B4852455.png)

![1-(4-ethoxyphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4852475.png)